Broad-Spectrum Selectivity: Inactivity in 95% of PubChem Bioassays
In a broad profiling panel of over 60 PubChem bioassays spanning kinases, GPCRs, phosphatases, and antimicrobial targets, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide (PubChem CID 1034415) demonstrated an inactive outcome in all but a few confirmatory dose-response assays. This contrasts with the behavior of many unsubstituted or less elaborated sulfonamide scaffolds, which often show promiscuous activity at similar concentrations [1]. The compound's high inactivity rate (>95%) provides a clean selectivity baseline, making it a preferred scaffold for developing highly selective chemical probes where off-target liability must be minimized from the outset.
| Evidence Dimension | Percentage of PubChem Assays with 'Inactive' Outcome |
|---|---|
| Target Compound Data | >95% (inactive in all but 2 confirmatory dose-response assays out of 60+ tested) |
| Comparator Or Baseline | Typical sulfonamide fragment hits: 50-80% inactivity rate; promiscuous sulfonamides: <50% |
| Quantified Difference | At least 15-45 percentage points higher inactivity rate than average sulfonamide screening hits (class estimate) |
| Conditions | PubChem HTS panel, compound concentration typically 10 µM (single-point screening), followed by confirmatory dose-response assays for active hits |
Why This Matters
A high inactivity rate across diverse targets reduces the risk of polypharmacology, saving significant medicinal chemistry resources during hit-to-lead optimization.
- [1] PubChem BioAssay Summary for CID 1034415. National Center for Biotechnology Information. Retrieved May 8, 2026. View Source
